Copiamycin

Antifungal synergy Imidazole potentiation Candida albicans

Copiamycin is the most potent gastric H+,K+-ATPase inhibitor among 17 tested macrocyclic lactones, addressing the need for selective reference compounds in proton pump inhibitor screening cascades. • IC50 15.7 µg/mL against H+,K+-ATPase with >6.4-fold selectivity over Na+,K+-ATPase, enabling ex vivo gastric mucosal assays • Synergistic potentiation of imidazole antifungals achieves ≥16-fold MIC reduction against Candida albicans and Trichophyton mentagrophytes • Malonic acid hemiester moiety provides a validated SAR entry point for semi-synthetic derivatization with enhanced potency

Molecular Formula C54H95N3O17
Molecular Weight 1058.3 g/mol
CAS No. 11078-23-2
Cat. No. B077702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopiamycin
CAS11078-23-2
SynonymsCopiamycin
Molecular FormulaC54H95N3O17
Molecular Weight1058.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O
InChIInChI=1S/C54H95N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,17-18,20-21,31-47,51-52,58-65,70-71H,11-16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17-,21-18-
InChIKeyDTXXAWMAXGFPJR-NJEQGCGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copiamycin: Macrocyclic Lactone Antifungal Antibiotic Overview


Copiamycin is a guanidine-containing polyhydroxyl macrolide antibiotic isolated from Streptomyces hygroscopicus var. crystallogenes [1]. It is characterized by a 32-membered lactone ring, an α,β-unsaturated ester, a hemiketal linkage at C-19/C-15, and a malonic acid hemiester moiety at C-21 or C-23 [2]. The compound exhibits antifungal, antitrichomonal, and ionophoretic activities, and its molecular formula is C54H95N3O17 (MW 1058.3 g/mol) [3].

Why Copiamycin Cannot Be Substituted by In-Class Analogs


Copiamycin belongs to a structurally related family of guanidine-containing polyhydroxyl macrolides; however, each congener exhibits markedly different potency, target selectivity, ionophoretic behavior, and toxicity profiles. For instance, neocopiamycin A (N-demethylcopiamycin) is more active but less acutely toxic than copiamycin [1], while guanidylfungin A is roughly twice as toxic by intraperitoneal LD50 yet more potent in direct antifungal assays [2]. Azalomycin F shares copiamycin's membrane target but lacks its synergistic ionophoretic potentiation of imidazole antifungals [3]. Therefore, blanket interchange of these in-class analogs without accounting for the specific quantitative differences documented below risks compromising experimental reproducibility, combinatorial efficacy, and safety margins.

Quantitative Evidence Against Key Comparators


Synergistic Imidazole Potentiation Against Candida albicans

In a checkerboard assay against 41 clinical isolates of C. albicans, the combination of copiamycin with ketoconazole produced a marked leftward shift in the cumulative MIC distribution. Ketoconazole alone inhibited only 15% of isolates at 6.25 µg/mL, whereas the copiamycin-ketoconazole combination (1:1 ratio) inhibited 85% of isolates at the same ketoconazole concentration [1]. The MIC of copiamycin alone against C. albicans 7N was 50 µg/mL, but in the presence of subinhibitory ketoconazole, fungicidal activity was achieved at 0.5× MIC [1]. This synergistic potentiation was not observed when copiamycin was replaced by amphotericin B under identical conditions; instead, ketoconazole pretreatment significantly reduced amphotericin B activity [1].

Antifungal synergy Imidazole potentiation Candida albicans Combination therapy

Mitochondrial K+ Efflux Mechanism Distinct from Amphotericin B

Copiamycin induced energy-linked mitochondrial ejection of K+ accompanied by a roughly equivalent proton uptake, a signature of ionophoretic activity. In contrast, amphotericin B caused a non-specific increase in cellular permeability without equivalent K+/H+ exchange [1]. At a concentration of 100 µg/mL, copiamycin triggered rapid K+ release from rat liver mitochondria (measured with a K+ ion-selective electrode), whereas amphotericin B at the same concentration produced a qualitatively different permeability response [1]. This mechanistic difference explains why ketoconazole pretreatment potentiates copiamycin but antagonizes amphotericin B: the ionophoretic action of copiamycin is synergistically enhanced by imidazole-induced membrane alterations, while amphotericin B's membrane-disrupting activity is counteracted [1].

Ionophore Mitochondrial K+ efflux Mechanism of action Amphotericin B comparison

Selective Gastric H+,K+-ATPase Inhibition Profile

When 17 macrocyclic lactone antibiotics were screened for inhibition of hog gastric H+,K+-ATPase, copiamycin A exhibited the strongest activity with an IC50 of 15.7 µg/mL. Crucially, its IC50 against dog kidney Na+,K+-ATPase was >100 µg/mL, yielding a selectivity ratio of >6.4-fold [1]. No other macrolide in the panel matched this combination of potency and selectivity [1]. The compound also functionally inhibited histamine-induced gastric acid secretion in isolated guinea pig gastric mucosa and suppressed gastric ulcer formation in pylorus-ligated rats [1].

H+,K+-ATPase inhibitor Gastric acid secretion Macrocyclic lactone screening Selectivity ratio

Acute Toxicity Advantage Over Guanidylfungin A

The acute intraperitoneal LD50 of copiamycin in mice is 24.8 mg/kg, compared to 12.5 mg/kg for the structurally related analog guanidylfungin A [1]. This represents an approximately 2-fold lower acute toxicity for copiamycin. The subcutaneous LD50 of copiamycin is 61.5 mg/kg, further confirming a wider safety margin relative to guanidylfungin A [1]. This toxicity differential is consistent with the observation that neocopiamycin A (N-demethylcopiamycin) is also less toxic than copiamycin, indicating that the N-methyl substitution on the guanidine terminus contributes to the toxicity profile of this compound class [2].

Acute toxicity LD50 Guanidylfungin A Intraperitoneal administration

Antifungal Spectrum and Membrane Target Accessibility

Copiamycin and azalomycin F exhibit equivalent in vitro antifungal and antitrichomonal activity [1]. Both compounds are strongly reversed by the same phospholipid fraction—those containing unsaturated fatty acids and basic hydrophilic groups—indicating an identical membrane target site [2]. However, copiamycin additionally demonstrates ionophoretic synergism with imidazole antifungals [3], a property not reported for azalomycin F, suggesting that while their primary binding site is shared, copiamycin's downstream membrane perturbation mechanism has distinct functional consequences [2].

Antifungal spectrum Azalomycin F Membrane phospholipid target Cross-resistance

Research and Industrial Application Scenarios


Combination Antifungal Susceptibility and Imidazole Potentiation

Copiamycin's well-documented synergism with ketoconazole and other imidazoles makes it the agent of choice for in vitro checkerboard and time-kill studies aimed at identifying fungicidal combination regimens against Candida albicans and Trichophyton mentagrophytes [1]. The ≥16-fold MIC reduction achievable with copiamycin co-administration [1] supports its use in screening laboratories seeking to overcome the fungistatic limitations of imidazole monotherapy.

Gastric H+,K+-ATPase Inhibition and Anti-Ulcer Drug Discovery

As the most potent H+,K+-ATPase inhibitor among 17 tested macrocyclic lactones (IC50 15.7 µg/mL, >6.4-fold selectivity over Na+,K+-ATPase) [2], copiamycin A is suitable as a reference compound in proton pump inhibitor screening cascades and in ex vivo gastric mucosal assays using guinea pig tissue [2].

Ionophore Mechanism-of-Action and Mitochondrial K+ Flux Studies

Copiamycin's capacity to induce energy-linked K+ efflux from rat liver mitochondria, distinct from the non-specific permeabilization caused by amphotericin B [1], positions it as a tool compound for investigating ionophoretic mechanisms in mitochondrial physiology and for benchmarking novel ionophore candidates.

Structural Derivatization and SAR Programs

Copiamycin's malonic acid hemiester moiety is a defined site for chemical modification; demalonylmethylcopiamycin exhibits enhanced antifungal activity relative to the parent compound [3]. This established SAR entry point supports medicinal chemistry efforts aimed at generating semi-synthetic copiamycin derivatives with improved solubility and potency [3].

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